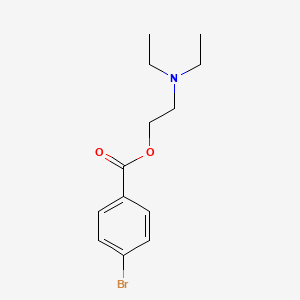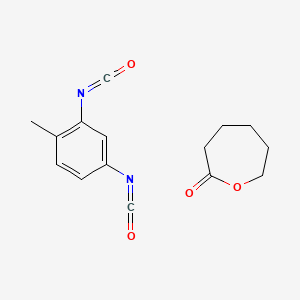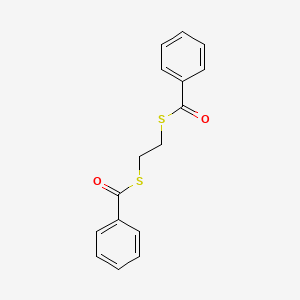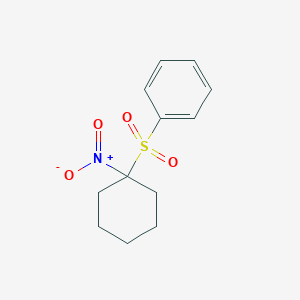
(1-Nitrocyclohexane-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Nitrocyclohexane-1-sulfonyl)benzene is an organic compound that features both a nitro group and a sulfonyl group attached to a cyclohexane ring, which is further bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitrocyclohexane-1-sulfonyl)benzene typically involves the condensation of 1-methyl-4-[(nitromethyl)sulfonyl]benzene with pentanedial. This reaction yields 2-(4-methylphenylsulfonyl)-2-nitrocyclohexane-1,3-diol as predominantly two diastereomers . The purification process involves chromatography and recrystallization to obtain the desired compound in a pure form.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Nitrocyclohexane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of (1-Aminocyclohexane-1-sulfonyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(1-Nitrocyclohexane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro and sulfonyl groups on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (1-Nitrocyclohexane-1-sulfonyl)benzene involves its interaction with molecular targets through its nitro and sulfonyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, affecting the compound’s reactivity and interaction with biological molecules. The pathways involved include the formation of reactive intermediates that can modify proteins, nucleic acids, and other cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Nitrocyclohexyl)sulfonylbenzene
- 2-(4-Methylphenylsulfonyl)-2-nitrocyclohexane-1,3-diol
- (1-Aminocyclohexane-1-sulfonyl)benzene
Uniqueness
(1-Nitrocyclohexane-1-sulfonyl)benzene is unique due to the presence of both a nitro group and a sulfonyl group on the cyclohexane ring, which is further bonded to a benzene ring.
Propriétés
Numéro CAS |
41774-11-2 |
|---|---|
Formule moléculaire |
C12H15NO4S |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
(1-nitrocyclohexyl)sulfonylbenzene |
InChI |
InChI=1S/C12H15NO4S/c14-13(15)12(9-5-2-6-10-12)18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
Clé InChI |
DEFBBMXPZXEDMW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


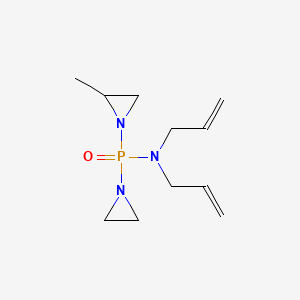

![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)

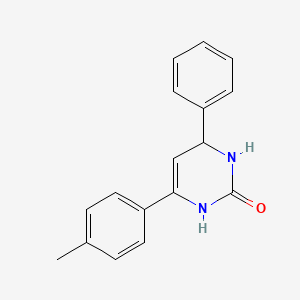


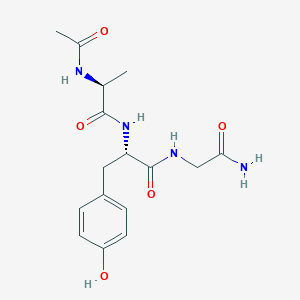
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)

